HDAC6 over HDAC3 Isoform Selectivity
The 2-fluoro derivative demonstrates significant isoform selectivity within the HDAC family. Against HDAC6, it achieves an IC50 of 20 nM, whereas activity against HDAC3 is substantially weaker at 133 nM [1]. This results in a 6.6-fold selectivity window, a critical differentiation from broad-spectrum HDAC inhibitors like the non-fluorinated parent scaffold or other halogenated analogues, which often show pan-HDAC inhibition with less discrimination [2]. This selectivity is key for developing tool compounds to dissect HDAC6-specific biology without confounding off-target effects from HDAC3 inhibition.
| Evidence Dimension | HDAC6 vs. HDAC3 Inhibition Potency |
|---|---|
| Target Compound Data | HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM |
| Comparator Or Baseline | Non-fluorinated indole acetic acid HDAC inhibitor scaffold (typical HDAC1-3 pan-activity). |
| Quantified Difference | 6.6-fold selectivity for HDAC6 over HDAC3 |
| Conditions | Inhibition of recombinant human HDAC6 (379-382 residues) using RHKKAc fluorogenic substrate; Inhibition of human HDAC3 (379-382 residues). Taipei Medical University curated by ChEMBL. [1] |
Why This Matters
Procuring this specific 2-fluoro isomer is mandatory for experiments requiring selective HDAC6 probing, as alternative isomers or non-fluorinated scaffolds lack this selectivity profile.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489). Affinity Data for Histone Deacetylase 6 and Histone Deacetylase 3. Data curated by ChEMBL. View Source
- [2] U.S. Patent 8,193,205. Substituted indolyl alkyl amino derivatives as novel inhibitors of histone deacetylase. Issued June 5, 2012. View Source
